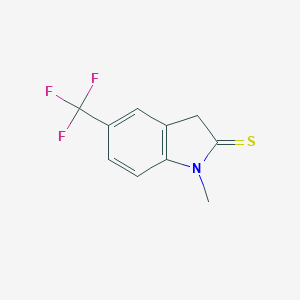

1-Methyl-5-(trifluoromethyl)indoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide perfluorotridécanoïque est un acide carboxylique perfluoré de formule chimique F₃C(CF₂)₁₁CO₂H . Il fait partie de la grande famille des substances perfluoroalkyliques et polyfluoroalkyliques (PFAS), connues pour leurs propriétés uniques telles qu'une grande stabilité thermique, une résistance à la dégradation et une hydrophobicité . Ces caractéristiques rendent l'acide perfluorotridécanoïque précieux dans diverses applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide perfluorotridécanoïque peut être synthétisé par fluoruration électrochimique de l'acide tridécanoïque. Ce processus implique l'utilisation de fluorure d'hydrogène anhydre et d'un courant électrique pour remplacer les atomes d'hydrogène par des atomes de fluor . La réaction se produit généralement sous des températures et des pressions contrôlées pour assurer une fluoruration complète.

Méthodes de production industrielle

La production industrielle d'acide perfluorotridécanoïque implique souvent des procédés de fluoruration électrochimique à grande échelle. Ces méthodes sont conçues pour produire des rendements élevés du composé tout en maintenant la pureté et la cohérence. L'utilisation de cellules électrochimiques avancées et le contrôle précis des paramètres de réaction sont essentiels pour une production efficace .

Analyse Des Réactions Chimiques

Types de réactions

L'acide perfluorotridécanoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes perfluorés.

Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en groupe alcool.

Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions communs

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium ou le tert-butylate de potassium.

Principaux produits

Oxydation : Cétones et aldéhydes perfluorés.

Réduction : Alcools perfluorés.

Substitution : Divers dérivés perfluorés en fonction du substituant introduit.

Applications de la recherche scientifique

L'acide perfluorotridécanoïque a une large gamme d'applications de recherche scientifique :

Industrie : Utilisé dans la production de revêtements anti-taches, de lubrifiants et de tensioactifs.

Mécanisme d'action

L'acide perfluorotridécanoïque exerce ses effets principalement par son interaction avec les membranes cellulaires et les protéines. Il peut activer le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα), qui régule le métabolisme des lipides et l'homéostasie énergétique . De plus, il peut induire un stress oxydatif et un dysfonctionnement mitochondrial, conduisant à des dommages cellulaires .

Applications De Recherche Scientifique

Perfluorotridecanoic Acid has a wide range of scientific research applications:

Mécanisme D'action

Perfluorotridecanoic Acid exerts its effects primarily through its interaction with cellular membranes and proteins. It can activate peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and energy homeostasis . Additionally, it can induce oxidative stress and mitochondrial dysfunction, leading to cellular damage .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide perfluorodécanoïque : Structure similaire mais avec une chaîne carbonée plus courte.

Acide perfluorotétradécanoïque : Structure similaire mais avec une chaîne carbonée plus longue.

Unicité

L'acide perfluorotridécanoïque est unique en raison de sa longueur de chaîne spécifique, qui offre un équilibre entre l'hydrophobicité et la réactivité chimique. Cela le rend particulièrement utile dans les applications nécessitant à la fois stabilité et réactivité .

Conclusion

L'acide perfluorotridécanoïque est un composé polyvalent avec des applications industrielles et scientifiques significatives. Ses propriétés uniques et sa réactivité en font un outil précieux dans divers domaines, de la chimie analytique à la médecine. Comprendre sa préparation, ses réactions et ses mécanismes d'action peut améliorer davantage son utilisation et son développement.

Propriétés

Numéro CAS |

156136-69-5 |

|---|---|

Formule moléculaire |

C10H8F3NS |

Poids moléculaire |

231.24 g/mol |

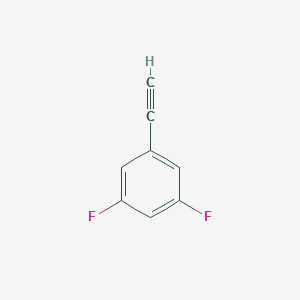

Nom IUPAC |

1-methyl-5-(trifluoromethyl)-3H-indole-2-thione |

InChI |

InChI=1S/C10H8F3NS/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3 |

Clé InChI |

QYWOXYKIBDYKMP-UHFFFAOYSA-N |

SMILES |

CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |

SMILES canonique |

CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |

Synonymes |

2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-(trifluoromethyl)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

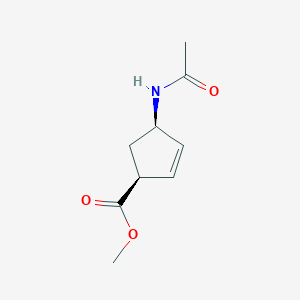

![[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate](/img/structure/B118590.png)

![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)